molecular formula C17H19NO2 B4967568 2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline

2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline

Cat. No.: B4967568
M. Wt: 269.34 g/mol
InChI Key: BLBNYWRSEDWUAJ-VQHVLOKHSA-N
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Description

2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline is an organic compound with the molecular formula C15H15NO2. This compound is characterized by the presence of methoxy groups and an aniline moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline typically involves the reaction of 2-methoxyaniline with 2-methoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-[(E)-(2-methoxyphenyl)methylidene]aniline
  • 2,4-dimethoxy-N-[(E)-(4-methoxyphenyl)methylidene]aniline
  • 4-methoxy-N-[(5-phenyl-2-furyl)methylene]aniline

Uniqueness

2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline is unique due to its specific structural features, such as the presence of methoxy groups and the aniline moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-19-16-11-5-3-8-14(16)9-7-13-18-15-10-4-6-12-17(15)20-2/h3-12,18H,13H2,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBNYWRSEDWUAJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCNC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CNC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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